D-Mannose-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

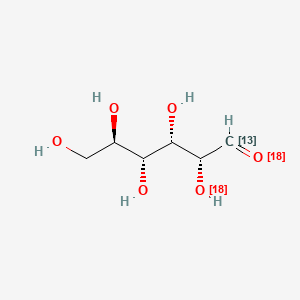

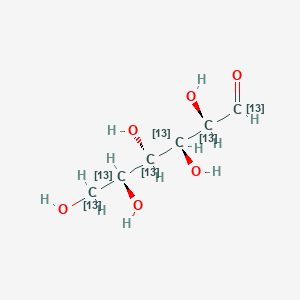

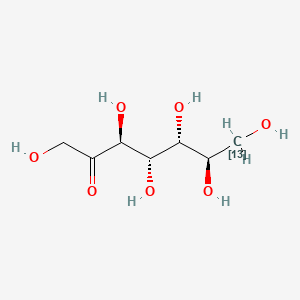

D-Mannose-13C6 is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at all six carbon positions, making it useful in various scientific research applications. D-Mannose is an epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of specific proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C6 typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to mannose. One common method is the enzymatic isomerization of D-Glucose-13C6 to this compound using glucose isomerase. The reaction conditions usually involve mild temperatures and neutral pH to maintain enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 into their metabolic pathways, producing this compound as a byproduct. The fermentation broth is then purified to isolate the labeled mannose .

Análisis De Reacciones Químicas

Types of Reactions

D-Mannose-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to D-Mannonic acid using oxidizing agents like nitric acid.

Reduction: Reduction of this compound with sodium borohydride yields D-Mannitol-13C6.

Substitution: Substitution reactions can occur at the hydroxyl groups, forming derivatives like acetylated mannose.

Common Reagents and Conditions

Oxidation: Nitric acid, mild temperatures.

Reduction: Sodium borohydride, room temperature.

Substitution: Acetic anhydride, pyridine, room temperature.

Major Products

Oxidation: D-Mannonic acid-13C6.

Reduction: D-Mannitol-13C6.

Substitution: Acetylated this compound.

Aplicaciones Científicas De Investigación

D-Mannose-13C6 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of mannose in biochemical pathways.

Biology: Helps in studying glycosylation processes and the role of mannose in cell signaling and protein folding.

Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.

Industry: Used in the production of labeled biomolecules for research and diagnostic purposes

Mecanismo De Acción

D-Mannose-13C6 exerts its effects primarily through its role in glycosylation. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium by competing with bacterial receptors for binding sites. This mechanism is particularly useful in preventing urinary tract infections .

Comparación Con Compuestos Similares

Similar Compounds

D-Glucose-13C6: Another stable isotope-labeled sugar, used in similar metabolic studies.

D-Mannitol-13C6: A reduced form of D-Mannose-13C6, used in studies of sugar alcohol metabolism.

D-Galactose-13C6: Used in glycosylation studies similar to this compound

Uniqueness

This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research for urinary tract infections. Its stable isotope labeling also allows for precise tracking in metabolic studies, providing insights into carbohydrate metabolism and protein glycosylation .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

186.11 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clave InChI |

GZCGUPFRVQAUEE-CRWJSTOYSA-N |

SMILES isomérico |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

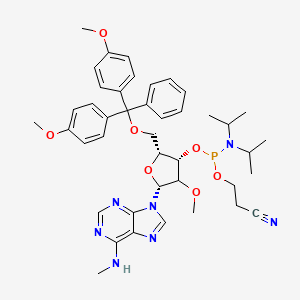

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)